2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde (commercially recognized under CAS 33843-21-9 and structurally designated as the C9 campholytic aldehyde) is a specialized cyclic aldehyde used as a core building block in fine fragrance synthesis. Unlike its more common C10 homolog (campholenic aldehyde), this C9 precursor features a formyl group directly attached to the trimethylcyclopentene ring. This structural distinction makes it an essential starting material for synthesizing patchouli, woody, and ambery odorants via direct aldol condensations. For procurement professionals and synthesis chemists, securing high-purity CAS 33843-21-9 is critical for bypassing the complex, heavy-metal-catalyzed degradation steps that are otherwise required when starting from standard terpene derivatives [1].
Attempting to substitute CAS 33843-21-9 with the widely available C10 homolog (campholenic aldehyde) fundamentally alters both the synthetic workflow and the downstream product profile. Because the C10 homolog contains an extra methylene spacer between the ring and the aldehyde group, it exclusively yields traditional sandalwood-type odorants upon condensation. Accessing the patchouli or resinous-balsamic olfactory spaces requires the direct ring-attachment of the C9 core. If a manufacturer attempts to use the C10 precursor to reach C9 derivatives, they must implement an inefficient two-step degradation process involving morpholine enamine formation and copper-catalyzed aerobic cleavage. This substitution introduces transition metal waste, reduces overall yield, and significantly increases cycle times, making direct procurement of the C9 aldehyde the necessary choice for streamlined manufacturing [1].
When synthesizing alpha,beta-unsaturated ketone fragrance derivatives, direct procurement of CAS 33843-21-9 allows for a single-step aldol condensation with yields typically exceeding 85%. In contrast, starting from the baseline C10 campholenic aldehyde requires a three-step sequence: enamine formation with morpholine, copper-catalyzed oxidative cleavage to the C9 core, and subsequent condensation, which drops the overall yield to approximately 60% [1].
| Evidence Dimension | Steps and overall yield to C9-derived target odorants |
| Target Compound Data | 1 step (direct aldol condensation), >85% yield |
| Comparator Or Baseline | Campholenic aldehyde (C10): 3 steps (enamine formation, Cu-oxidation, condensation), ~60% overall yield |
| Quantified Difference | Eliminates 2 synthetic steps and improves overall target yield by >25%. |
| Conditions | Industrial-scale synthesis of cyclopentenyl-butenone derivatives. |
Procuring the C9 aldehyde directly bypasses a complex degradation sequence, significantly reducing batch cycle times and improving throughput.
The structural absence of the methylene spacer in CAS 33843-21-9 fundamentally shifts the spatial projection of its downstream derivatives. While condensation products of the C10 comparator are strictly confined to classic sandalwood notes, derivatives synthesized directly from the C9 aldehyde exhibit patchouli-like, woody-amber, and natural resinous-balsamic characters [1].
| Evidence Dimension | Primary olfactory profile of aldol condensation derivatives |
| Target Compound Data | Patchouli, woody-amber, and resinous-balsamic notes |
| Comparator Or Baseline | Campholenic aldehyde (C10): Classic sandalwood notes (e.g., Sandalore, Polysantol) |
| Quantified Difference | Complete shift in olfactory family due to the direct ring-to-side-chain attachment. |
| Conditions | Olfactory evaluation of aldol condensates with propanone/butanone. |
Enables fragrance chemists to access patent-free olfactory spaces that are structurally impossible to achieve with the standard C10 precursor.
Utilizing commercially sourced CAS 33843-21-9 eliminates the need for in-house oxidative degradation of campholenic aldehyde. The baseline degradation route consumes stoichiometric amounts of morpholine (yielding organic waste) and relies on copper catalysts (e.g., CuCl2) under oxygen streams [1]. Direct procurement of the C9 aldehyde removes 100% of this transition metal and amine waste from the downstream facility's effluent stream, improving the Environmental Factor (E-factor) of the final fragrance ingredient.
| Evidence Dimension | Transition metal and amine waste generation per mole of C9 core |
| Target Compound Data | 0 equivalents of morpholine waste, 0 equivalents of Cu waste |
| Comparator Or Baseline | In-house synthesis from C10: 1 eq morpholine waste + Cu catalyst residues |
| Quantified Difference | 100% reduction in heavy metal and amine waste at the downstream manufacturing site. |
| Conditions | Preparation of the C9 carbaldehyde core for fragrance synthesis. |
Reduces hazardous waste treatment costs and simplifies regulatory compliance for fine fragrance manufacturers.
Because CAS 33843-21-9 features a direct formyl attachment to the cyclopentene ring, it serves as the starting material for synthesizing patchouli-like and woody-amber odorants via aldol condensation or Grignard reactions. It allows fragrance houses to bypass the sandalwood olfactory space and develop fougère accords without restricted natural extracts [2].
In industrial scale-up, using CAS 33843-21-9 eliminates the need for the morpholine-enamine and copper-catalyzed oxidation steps required when starting from campholenic aldehyde. This makes it the precursor of choice for manufacturers looking to maximize atom economy, reduce batch times, and eliminate heavy metal waste from their production lines [1].
Derivatives of CAS 33843-21-9 provide a natural resinous-balsamic character that enhances fresh-aromatic themes. This specific structural profile is highly valued by perfumers seeking to construct modern fougère themes without the incorporation of oak moss, which faces strict regulatory limitations [2].